N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine
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Overview
Description
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is an organotin compound characterized by the presence of a tin atom bonded to a vinyl group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine typically involves the reaction of trimethyltin chloride with N,N-dimethylvinylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The reaction can be represented as follows:
(CH3)3SnCl+CH2=CHN(CH3)2→(CH3)3SnCH=CHN(CH3)2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of stannanes.
Substitution: The trimethylstannyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various biomolecules, influencing their structure and function. The pathways involved may include binding to proteins and nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(trimethylsilyl)ethen-1-amine: Similar structure but with a silicon atom instead of tin.
N,N-Dimethyl-1-(trimethylgermyl)ethen-1-amine: Contains a germanium atom in place of tin.
N,N-Dimethyl-1-(trimethylplumbyl)ethen-1-amine: Features a lead atom instead of tin.
Uniqueness
N,N-Dimethyl-1-(trimethylstannyl)ethen-1-amine is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs
Properties
CAS No. |
109862-84-2 |
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Molecular Formula |
C7H17NSn |
Molecular Weight |
233.93 g/mol |
IUPAC Name |
N,N-dimethyl-1-trimethylstannylethenamine |
InChI |
InChI=1S/C4H8N.3CH3.Sn/c1-4-5(2)3;;;;/h1H2,2-3H3;3*1H3; |
InChI Key |
DWYNKEJNIGATHN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=C)[Sn](C)(C)C |
Origin of Product |
United States |
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